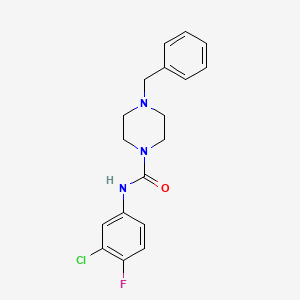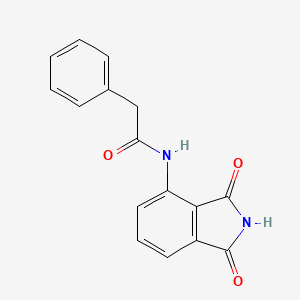![molecular formula C14H11N3O2S B5260558 1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole](/img/structure/B5260558.png)
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound, which includes a nitrothiophene moiety, makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with 5-nitrothiophene-2-carbaldehyde in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in a polar solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions using automated reactors. The process may include steps such as purification through recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro, halogenated derivatives.
Scientific Research Applications
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzimidazole ring can bind to DNA and proteins, disrupting their normal function and leading to cell death . The compound’s ability to inhibit specific enzymes and pathways is also a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-trifluoroethyl)benzimidazole: Known for its tissue-selective androgen receptor modulation.
3-methyl-2-[2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran: Shares a similar nitrothiophene moiety but differs in the core structure.
Uniqueness
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole is unique due to its specific combination of a benzimidazole ring with a nitrothiophene moiety. This structure imparts distinct electronic properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-methyl-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-16-12-5-3-2-4-11(12)15-13(16)8-6-10-7-9-14(20-10)17(18)19/h2-9H,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRRZKEKVUXKA-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C=CC3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4E)-4-[(2,5-dimethylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione](/img/structure/B5260482.png)
![3-hydroxy-1-(naphthalen-1-ylmethyl)-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5260488.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5260496.png)
![(5E)-5-[[3-[3-(4-butan-2-ylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5260501.png)
![3-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-yl)-N-(4-ethoxyphenyl)-3-oxopropanamide](/img/structure/B5260517.png)



![2-chloro-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5260545.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-yl]methanone;oxalic acid](/img/structure/B5260566.png)
![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-2-oxopiperidine-3-carboxamide](/img/structure/B5260574.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-ethyl-N-(4-pyridinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5260576.png)
